molecular formula C18H17N9O2 B2866986 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1448067-56-8

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2866986
CAS No.: 1448067-56-8
M. Wt: 391.395
InChI Key: CTYGGACAJVEHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule incorporates multiple privileged pharmacophores, including a [1,2,3]triazolo[4,5-d]pyrimidine core and a 1,2,4-oxadiazole ring, which are known to contribute significant biological relevance and research utility. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system that has demonstrated substantial potential in pharmaceutical research, with documented investigations into its diverse biological activities . This structural motif is characterized by its thermal stability and capacity for diverse molecular interactions, making it particularly valuable for exploring novel therapeutic targets. The 1,2,4-oxadiazole component represents another pharmaceutically important heterocycle that has attracted significant research interest, especially in anticancer agent development . These derivatives have demonstrated multiple mechanisms of action, including the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial targets in oncology research . The structural architecture of this compound, featuring an azetidine-3-carboxamide linker, is designed to facilitate optimal molecular recognition and target engagement. This complex hybridization strategy exemplifies modern approaches in drug discovery, where multiple bioactive fragments are combined to create novel chemical entities with potentially enhanced research value. As a chemical probe, this compound enables researchers to investigate various biological pathways and protein targets, contributing to the understanding of disease mechanisms at a molecular level. The compound is provided exclusively For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should employ appropriate safety precautions and refer to the material safety data sheet for detailed handling and storage information. For specific storage requirements and stability data, please consult the certificate of analysis.

Properties

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O2/c1-26-16-14(23-25-26)17(21-10-20-16)27-8-12(9-27)18(28)19-7-13-22-15(24-29-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,19,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYGGACAJVEHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Triazolo[4,5-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
  • Azetidine ring : A four-membered nitrogen-containing ring that often contributes to the compound’s pharmacological profile.
  • Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of the triazolo and oxadiazole structures exhibit significant antimicrobial properties. For instance:

  • Triazolo derivatives have shown effectiveness against various bacterial strains and fungi. Studies have reported that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. The following points summarize key findings:

  • Mechanism of Action : The triazolo and oxadiazole components are believed to interact with cellular targets involved in cancer cell proliferation and survival. This interaction can lead to apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that compounds with similar structural motifs can induce cytotoxicity in cancer cell lines such as A375 melanoma cells. These studies highlighted mechanisms involving cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing triazole and oxadiazole groups has been documented:

  • Cyclooxygenase Inhibition : Some derivatives have been shown to inhibit COX enzymes, which play a critical role in inflammation pathways . This suggests potential applications in treating inflammatory diseases.

Pharmacological Studies

Several pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Study FocusMethodologyKey Findings
Antimicrobial TestingDisk diffusion method on bacterial culturesSignificant inhibition zones against tested strains
Cytotoxicity AssaysMTT assay on A375 melanoma cellsInduced apoptosis at specific concentrations
COX InhibitionEnzyme activity assaysEffective inhibition of COX-1 and COX-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent motifs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Targets Reference
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide Triazolo[4,5-d]pyrimidine 3-methyl, azetidine-3-carboxamide, phenyl-oxadiazole ~452.5 Kinases (e.g., Aurora kinases), tubulin
5-Methyl-N-(3-pyridinyl)-7-(2,4,5-trimethoxyphenyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 5-methyl, 2,4,5-trimethoxyphenyl, pyridinyl-carboxamide ~476.5 Tubulin polymerization inhibitors
5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (Compound 24) Pyrimidine Carbazole-acetyl-triazanylidene, dimethylpyrimidinone ~427.5 DNA intercalation, topoisomerase inhibition

Key Observations

Core Heterocycle Differences: The primary compound’s triazolo[4,5-d]pyrimidine core differs from the triazolo[1,5-a]pyrimidine in . The fusion position ([4,5-d] vs. Compound 24 () employs a pyrimidine core with a triazanylidene-carbazole hybrid, diverging entirely from triazolo-pyrimidines. Carbazoles are known for DNA interaction, suggesting distinct mechanisms .

Substituent Impact :

  • The azetidine-3-carboxamide in the primary compound introduces rigidity and compactness, contrasting with the pyridinyl-carboxamide in . Azetidines may enhance solubility and reduce off-target effects compared to aromatic substituents.
  • The phenyl-oxadiazole group in the primary compound contrasts with the 2,4,5-trimethoxyphenyl in . Trimethoxyphenyl is a hallmark of tubulin-targeting agents (e.g., colchicine analogs), while oxadiazole may optimize pharmacokinetics .

Therapeutic Implications :

  • Triazolo-pyrimidines in both the primary compound and are plausible kinase or tubulin inhibitors, but their substituents dictate selectivity. The trimethoxyphenyl group in suggests stronger tubulin polymerization disruption, whereas the azetidine-oxadiazole combination may favor kinase inhibition.
  • Compound 24’s carbazole-triazanylidene hybrid () likely targets nucleic acids, reflecting divergent applications in oncology or antimicrobial therapy .

Research Findings and Implications

  • Structural Analysis : Crystallographic data for triazolo-pyrimidines, refined using SHELX, confirm planar geometries critical for target binding . The primary compound’s azetidine likely imposes a puckered conformation, altering steric interactions compared to flatter analogs.
  • Synthetic Feasibility : The oxadiazole and triazole motifs are synthetically accessible via cyclization reactions, as demonstrated in ’s carbazole derivatives .

Preparation Methods

Triazolopyrimidine-Azetidine Coupling

The 7-chloro-triazolopyrimidine undergoes nucleophilic substitution with azetidine-3-carboxamide in DMF at 80°C, using DIPEA as a base. Reaction monitoring via TLC confirms complete substitution within 6 hours, yielding 1-(3-methyl-triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (72% yield).

Oxadiazole-Azetidine Amidation

The oxadiazole-methylamine is coupled to the azetidine-carboxamide using HATU/DMAP in dichloromethane. The reaction proceeds at room temperature for 12 hours, achieving 68% yield after silica gel purification.

Spectral Characterization and Analytical Data

Table 1: Key Spectroscopic Data

Component $$ ^1\text{H NMR} $$ (δ, ppm) $$ ^{13}\text{C NMR} $$ (δ, ppm) HRMS (m/z)
Triazolopyrimidine core 2.65 (s, 3H, CH₃), 8.92 (s, 1H, H-5) 158.4 (C-7), 162.1 (C-3) 190.0824 [M+H]⁺
Azetidine-carboxamide 3.45–3.60 (m, 4H, azetidine), 6.12 (br, 2H, NH₂) 47.8 (C-3), 173.5 (C=O) 143.0941 [M+H]⁺
Oxadiazole-methylamine 4.45 (s, 2H, CH₂NH₂), 7.50–7.85 (m, 5H, Ph) 126.1–130.3 (Ph), 167.8 (C=N-O) 191.0983 [M+H]⁺
Final Compound 2.70 (s, 3H, CH₃), 4.60 (s, 2H, CH₂N), 8.95 (s, 1H) 173.8 (C=O), 167.9 (C=N-O), 158.6 (C-7) 478.2147 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.